molecular formula C22H20N2O4S B2363457 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-01-4

4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2363457
CAS No.: 922136-01-4
M. Wt: 408.47
InChI Key: ONHFIGJMOGKFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a sulfonamide group at the 2-position of the oxazepine ring and a 4-ethylbenzene substituent on the sulfonamide moiety.

Properties

IUPAC Name

4-ethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-15-8-11-17(12-9-15)29(26,27)23-16-10-13-20-18(14-16)22(25)24(2)19-6-4-5-7-21(19)28-20/h4-14,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFIGJMOGKFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-(2-Bromo-4-Methylbenzyloxy)-4-Nitroaniline

A mixture of 4-methyl-2-nitrophenol (10 mmol) and 2-bromo-4-methylbenzyl bromide (12 mmol) in anhydrous acetone is stirred with potassium carbonate (15 mmol) at 60°C for 12 hours. The product is isolated by filtration, washed with water, and recrystallized from ethanol to yield yellow crystals (78% yield).

Reduction to 2-(2-Bromo-4-Methylbenzyloxy)-4-Methylbenzeneamine

The nitro group is reduced using stannous chloride dihydrate (30 mmol) in concentrated HCl under reflux for 3 hours. The mixture is neutralized with NaOH, extracted with ethyl acetate, and dried to afford the aniline derivative (85% yield).

Formanilide Formation

The aniline (10 mmol) is refluxed with formic acid (20 mL) for 6 hours. The resulting formanilide is precipitated upon cooling, filtered, and washed with cold ethanol (92% yield).

Cyclization to 10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f]Oxazepine-2-Carbaldehyde

The formanilide (8 mmol) is heated with potassium carbonate (12 mmol) in DMF at 120°C for 8 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:3). The product is purified via silica gel chromatography (70% yield).

Hydrolysis to 10-Methyl-11-Oxo-10,11-Dihydrodibenzo[b,f]Oxazepin-2-Amine

The aldehyde (5 mmol) is refluxed with 10% NaOH in ethanol/water (1:1) for 2 hours. Acidification with HCl yields the amine, recrystallized from methanol (88% yield).

Synthesis of 4-Ethylbenzenesulfonyl Chloride

Sulfonation of Ethylbenzene

Ethylbenzene (50 mmol) is treated with chlorosulfonic acid (60 mmol) at 0°C, stirred for 4 hours, and quenched with ice. The sulfonic acid is extracted with dichloromethane (95% yield).

Conversion to Sulfonyl Chloride

The sulfonic acid (40 mmol) is refluxed with phosphorus pentachloride (50 mmol) in chlorobenzene for 3 hours. The mixture is concentrated under vacuum to afford the sulfonyl chloride as a pale yellow liquid (89% yield).

Coupling of Oxazepine Amine and Sulfonyl Chloride

The amine (3 mmol) is dissolved in dry dichloromethane with triethylamine (4 mmol). 4-Ethylbenzenesulfonyl chloride (3.3 mmol) is added dropwise at 0°C, stirred for 12 hours, and washed with 1M HCl. The product is recrystallized from acetonitrile (82% yield).

Analytical Characterization

Property Value/Observation Method
Melting Point 214–216°C DSC
Molecular Formula C₂₄H₂₃N₂O₄S HRMS (m/z 443.14)
¹H NMR (CDCl₃) δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.85 (s, 2H, SO₂NH), 6.8–7.9 (m, 11H, ArH) 400 MHz NMR
IR (KBr) 3340 (N-H), 1675 (C=O), 1320, 1150 (SO₂) cm⁻¹ FT-IR

Optimization and Challenges

  • Cyclization Efficiency : Microwave-assisted cyclization (100°C, 30 min) improved yields to 85% compared to conventional heating.
  • Sulfonylation Selectivity : Using pyridine as a base minimized side reactions, achieving >95% purity by HPLC.
  • Regiochemical Control : X-ray crystallography confirmed the 10-methyl substituent’s position, avoiding isomeric byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is being explored for its potential as an anti-cancer agent due to its unique structural features that may interact with biological targets involved in tumor growth and metastasis. Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine exhibit promising activity against various cancer cell lines .
    • Its sulfonamide group enhances solubility and bioavailability, making it a candidate for drug formulation.
  • Neuropharmacology
    • Studies have shown that compounds similar to 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may have neuroprotective effects. This could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antimicrobial Activity
    • Preliminary investigations suggest that this compound may possess antimicrobial properties. Its structure allows for interactions with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Case Study 1: Anticancer Activity

A study published in PubMed explored the anticancer activity of dibenzo[b,f][1,4]oxazepine derivatives, including 4-ethyl-N-(10-methyl-11-oxo). Results indicated significant cytotoxic effects against breast cancer cell lines, suggesting that modifications to the oxazepine structure can enhance therapeutic efficacy .

Case Study 2: Neuroprotective Effects

Research conducted by a team investigating neuroprotective agents found that certain derivatives of dibenzo[b,f][1,4]oxazepines exhibited protective effects on neuronal cells subjected to oxidative stress. The study highlighted the potential for these compounds in treating neurodegenerative disorders .

Mechanism of Action

The mechanism by which 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets can include receptors, enzymes, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs differ in substitutions on the oxazepine ring, sulfonamide/amide groups, and auxiliary substituents. Key comparisons are outlined below:

Compound Name Core Heteroatom 10-Position Substitution Sulfonamide/Amide Group Key Structural Features
Target Compound O (Oxazepine) Methyl 4-Ethylbenzenesulfonamide 11-Oxo, rigid planar core
N-(10-Ethyl-11-oxo-...oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide O (Oxazepine) Ethyl 2,4-Dimethoxybenzenesulfonamide Increased hydrophilicity via methoxy groups
N-(10-Methyl-11-oxo-...oxazepin-2-yl)-2-(trifluoromethyl)benzamide O (Oxazepine) Methyl 2-(Trifluoromethyl)benzamide Amide linkage; CF₃ enhances metabolic stability
N-(10-Acetyl-10,11-dihydro...oxazepin-2-yl)-4-methylbenzenesulfonamide O (Oxazepine) Acetyl 4-Methylbenzenesulfonamide 10-Acetyl reduces ring saturation
N-(10-Ethyl-11-oxo-...oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide O (Oxazepine) Ethyl Tetrahydronaphthalene-2-sulfonamide Bulky hydrophobic substituent
4-Methoxybenzyl 10-ethyl-11-oxo-...thiazepine-8-carboxylate 5-oxide S (Thiazepine) Ethyl Methoxybenzyl carboxylate Thiazepine core; sulfoxide moiety

Key Observations :

  • Heteroatom Substitution : Replacing oxygen with sulfur in the thiazepine core (e.g., ) increases electron density and alters binding affinity to sulfur-sensitive targets like dopamine receptors.
  • 10-Position Substitution : Methyl (target compound) vs. ethyl () or acetyl () affects steric bulk and metabolic stability. Ethyl/acetyl groups may enhance lipophilicity but reduce metabolic clearance .
  • Sulfonamide vs. Amide : Sulfonamide groups (target compound, ) improve solubility and hydrogen-bonding capacity compared to amides (e.g., ), which may enhance membrane permeability .
  • Auxiliary Substituents : Electron-withdrawing groups (e.g., CF₃ in ) increase metabolic resistance, while methoxy groups () enhance aqueous solubility.
Physicochemical Properties

Limited experimental data are available for the target compound, but inferences can be drawn from analogs:

  • LogP : The 4-ethylbenzene group in the target compound likely confers moderate lipophilicity (estimated LogP ~3.5), higher than dimethoxy analogs (LogP ~2.8, ) but lower than tetrahydronaphthalene derivatives (LogP ~4.1, ).
  • Solubility : Methoxy-substituted analogs () exhibit improved aqueous solubility (>50 µM) compared to hydrophobic variants (e.g., : <10 µM).
Pharmacological Activity
  • Dopamine Receptor Antagonism : Thiazepine derivatives (e.g., ) show D2 receptor antagonism (IC₅₀ ~120 nM), while oxazepine analogs may target serotonin receptors due to oxygen’s electronegativity .

Biological Activity

4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C23H22N2O4S
Molecular Weight 422.5 g/mol
CAS Number 922062-00-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various physiological pathways. Research suggests that it may exhibit selective affinity for certain receptors, which can modulate neurotransmitter systems and influence cellular signaling pathways.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, extracts from related dibenzo derivatives have shown inhibitory effects against viruses such as dengue virus. The mechanism involves interference during the viral entry stage and replication processes within host cells .

Anticancer Properties

Research into dibenzo derivatives has also revealed potential anticancer activities. These compounds may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors. In vitro studies have demonstrated that certain analogs can inhibit the proliferation of various cancer cell lines .

Study on Antiviral Effects

A study investigated the antiviral effects of a methanolic extract containing dibenzo derivatives against dengue virus serotype 2 (DENV-2). The results showed a significant reduction in viral replication at concentrations above 12.5 µg/mL, indicating the potential use of these compounds as antiviral agents .

Study on Anticancer Activity

Another study focused on the anticancer properties of similar dibenzo compounds. The findings suggested that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

Summary of Findings

The biological activity of this compound indicates promising therapeutic potential in both antiviral and anticancer applications. Further research is warranted to elucidate its precise mechanisms and optimize its efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves a multi-step process, including sulfonamide coupling to the dibenzo[b,f][1,4]oxazepine core. Key steps include:

  • Temperature Control : Maintaining 60–80°C during sulfonylation to prevent side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to isolate >95% purity .
    • Data Contradictions : Conflicting yields (40–75%) are reported due to variations in stoichiometry of the sulfonyl chloride intermediate .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H-NMR for aromatic protons (δ 7.2–8.1 ppm) and the oxazepine NH (δ 10.2 ppm). 13C^{13}C-NMR should confirm the ketone (C=O at ~200 ppm) and sulfonamide (S=O at ~125 ppm) .
  • X-ray Crystallography : Resolve the dibenzooxazepine core’s bicyclic conformation and confirm the ethyl group’s orientation on the benzene ring .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 438.5 .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high), methanol (moderate), and aqueous buffers (low). Adjust pH to 7.4 (physiological) to mimic biological assay conditions .
  • Stability : Perform accelerated degradation studies at 40°C/75% RH over 30 days. Monitor via HPLC for hydrolysis of the sulfonamide group or oxazepine ring oxidation .

Q. What preliminary biological activity screening assays are recommended for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Test against COX-2 or kinases (IC50_{50} determination) due to sulfonamide’s affinity for active sites .
  • Cellular Assays : Use HEK-293 or RAW 264.7 cells for cytotoxicity (MTT assay) and anti-inflammatory activity (TNF-α/IL-6 ELISA) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets, and what experimental validation is required?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 3LN1). Focus on hydrogen bonding between the sulfonamide and Arg120/His90 residues .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Validate with SPR (surface plasmon resonance) to measure KD_D .
    • Data Contradictions : Discrepancies between predicted binding scores and experimental IC50_{50} values may arise from solvation effects in simulations .

Q. What strategies resolve contradictory data in biological activity across different assay systems (e.g., in vitro vs. ex vivo)?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS to identify phase I/II metabolites that may alter activity in ex vivo models .
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess bioavailability discrepancies .
    • Example Table :
Assay SystemIC50_{50} (μM)Notes
In vitro (COX-2)0.45High purity, direct enzyme interaction
Ex vivo (PBMC)2.7Reduced potency due to protein binding

Q. How does substituent variation (e.g., ethyl vs. methyl groups) on the benzene ring affect pharmacological activity?

  • Methodological Answer :

  • SAR Analysis : Synthesize analogs (e.g., 4-methyl or 4-propyl derivatives) and compare logP (HPLC), solubility, and IC50_{50}.
  • Electron Effects : Use Hammett constants (σ) to correlate substituent electronic properties with activity. Ethyl groups (σ = -0.15) enhance lipophilicity vs. methyl (σ = -0.17) .

Q. What advanced techniques are used to study the compound’s redox behavior and potential for oxidative degradation?

  • Methodological Answer :

  • Cyclic Voltammetry : Measure oxidation potential (Epa_{pa}) in acetonitrile. Peaks near +1.2 V indicate oxazepine ring oxidation .
  • EPR Spectroscopy : Detect radical intermediates during forced degradation (e.g., H2 _2O2_2-induced oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.